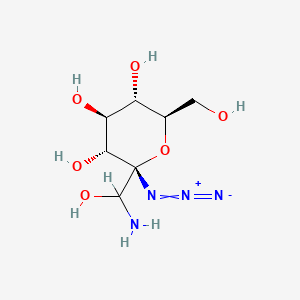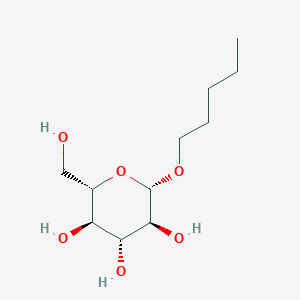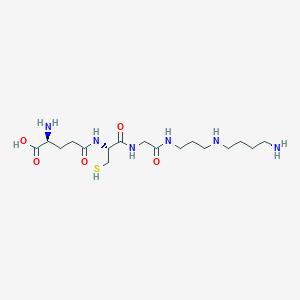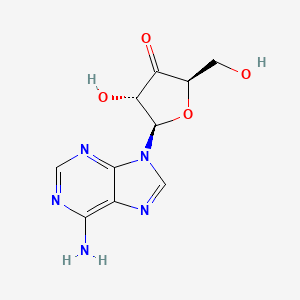
3'-Oxo-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du 3’-Oxo-Adénosine implique généralement l’utilisation de réactions de substitution nucléophile. Une méthode courante implique la réaction du chloroforme avec les alcoolates, qui peut être effectuée dans diverses conditions, telles que des environnements sans solvant, des milieux aqueux ou des solvants organiques . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 3’-Oxo-Adénosine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes ou d’autres nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications De Recherche Scientifique
Le 3’-Oxo-Adénosine a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il joue un rôle dans diverses voies biochimiques et peut être utilisé pour étudier les mécanismes enzymatiques.
Médecine : Il présente des applications thérapeutiques potentielles, en particulier dans le traitement des maladies liées au métabolisme des purines.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques
Mécanisme D'action
Le mécanisme d’action du 3’-Oxo-Adénosine implique son interaction avec des cibles moléculaires spécifiques, telles que l’adénosylhomocystéinase. Cette enzyme joue un rôle clé dans le contrôle des réactions de méthylation dans l’organisme. En inhibant cette enzyme, le 3’-Oxo-Adénosine peut affecter diverses voies biochimiques et exercer ses effets .
Comparaison Avec Des Composés Similaires
Le 3’-Oxo-Adénosine est unique par rapport à d’autres composés similaires en raison de sa structure et de ses groupes fonctionnels spécifiques. Les composés similaires comprennent :
Adénosine : Un nucléoside naturel qui joue un rôle dans le transfert d’énergie et la transduction du signal.
Isoguanosine : Un isomère de la guanosine qui diffère par la translocation des groupes carbonyle C2 et amino C6.
Dérivés de la pyridazine et de la pyridazinone : Ces composés contiennent deux atomes d’azote adjacents et ont une large gamme d’activités pharmacologiques.
Chacun de ces composés a des propriétés et des applications uniques, mais le 3’-Oxo-Adénosine se distingue par ses interactions et ses effets spécifiques dans les voies biochimiques.
Propriétés
Numéro CAS |
88508-68-3 |
|---|---|
Formule moléculaire |
C10H11N5O4 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,7,10,16,18H,1H2,(H2,11,12,13)/t4-,7-,10-/m1/s1 |
Clé InChI |
MIAZJCOESMXYNJ-XMRAEQSQSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)CO)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
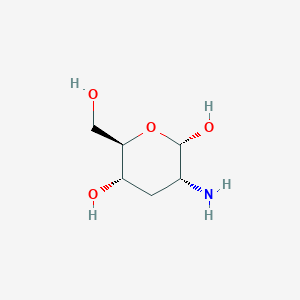

![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)

![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)

